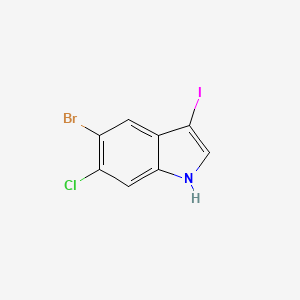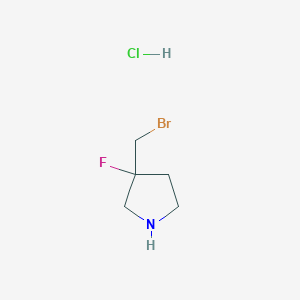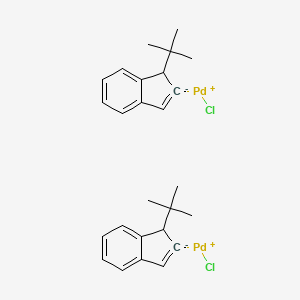![molecular formula C6H6Cl2F6S2 B6290015 Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide CAS No. 87612-19-9](/img/structure/B6290015.png)
Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide, also known as Bis-CMT, is an organosulfur compound that is used as a reagent in organic synthesis. It is a colorless liquid with a pungent odor and is insoluble in water. Bis-CMT has a wide range of applications in scientific research, including in organic synthesis, biochemical and physiological studies, and in laboratory experiments.
科学研究应用
Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide is widely used in scientific research, particularly in organic synthesis and biochemical and physiological studies. It is used as a reagent in the synthesis of various compounds, including fluorinated compounds, and can be used to synthesize a variety of different molecules. Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide is also used in biochemical and physiological studies, as it has been shown to have a variety of biological effects, including cytotoxicity and anti-inflammatory effects.
作用机制
The mechanism of action of Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide is not fully understood. However, it is believed that Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide is able to interact with proteins and other molecules in the body, which can lead to a variety of biological effects. Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide has been shown to interact with enzymes, proteins, and other molecules, which can lead to changes in their structure and function.
Biochemical and Physiological Effects
Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide has cytotoxic effects on a variety of cell lines, including human cancer cell lines. Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide has also been shown to have anti-inflammatory effects, and has been used in studies to investigate the potential therapeutic effects of this compound.
实验室实验的优点和局限性
Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide has a number of advantages when used in laboratory experiments. It is easy to synthesize, and can be used in a variety of different reactions. It is also relatively stable and has a low toxicity, which makes it a safe reagent to use in laboratory experiments. However, Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide is insoluble in water, which can limit its use in certain types of reactions.
未来方向
Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide has a wide range of potential future applications. It has been used in a variety of different scientific research studies, and its potential therapeutic effects have been explored. Future research could focus on further exploring the biochemical and physiological effects of Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide, as well as its potential therapeutic applications. Additionally, further research could focus on developing new methods for synthesizing Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide and improving its solubility in water. Finally, research could focus on exploring the potential toxicity of Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide, as well as its potential environmental impacts.
合成方法
Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide can be synthesized using a two-step reaction. The first step involves the reaction of 1-chloromethyl-2,2,2-trifluoroethane with sulfur dichloride in a 1:1 molar ratio in the presence of a base. The second step involves the reaction of the resulting 1-chloromethyl-2,2,2-trifluoroethyl disulfide with a base and a Lewis acid. This reaction produces Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide in a yield of approximately 90%.
属性
IUPAC Name |
3-chloro-2-[(3-chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]-1,1,1-trifluoropropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2F6S2/c7-1-3(5(9,10)11)15-16-4(2-8)6(12,13)14/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCOBQBQMYBXMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)SSC(CCl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2F6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-1-[(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B6289953.png)
![[S(R)]-N-[(1S)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289967.png)
![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate, 98%](/img/structure/B6289968.png)

![Dichloro(1,3-di-i-propylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr](/img/structure/B6289986.png)
![Chloro[(1,2,3-H)-3-phenyl-2-propenyl][1,3-bis(2,6-diisopropylphenyl)-4,5-di-H-imidazol-2-ylidene]palladium(II), 97%](/img/structure/B6289992.png)
![[t-BuDavePhos Palladacycle Gen. 3], 98%](/img/structure/B6289997.png)




